2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
Description
2-[2-(2,4-Dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a quaternary ammonium salt featuring a 2,4-dichlorophenoxyacetyl moiety linked via an ester bond to a dimethylazanium chloride group. This compound is structurally characterized by:
- Aromatic Core: A 2,4-dichlorophenoxy group, known for its herbicidal and pharmacological activities .
- Ester Linkage: Connects the aromatic core to the ammonium group, influencing solubility and reactivity.
- Quaternary Ammonium: The dimethylazanium chloride group enhances water solubility and may improve bioavailability compared to neutral esters or amides .
Properties
CAS No. |
64046-52-2 |
|---|---|
Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15Cl2NO3.ClH/c1-15(2)5-6-17-12(16)8-18-11-4-3-9(13)7-10(11)14;/h3-4,7H,5-6,8H2,1-2H3;1H |
InChI Key |
GFGAOQSSHHPCRD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves the reaction of 2,4-dichlorophenoxyacetic acid with dimethylaminoethanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The 2,4-dichloro configuration enhances electrophilicity and bioactivity compared to mono-substituted analogs (e.g., 4-chloro in ).
- Ammonium vs. Hydrazide : The quaternary ammonium group increases water solubility, whereas hydrazides (e.g., ) rely on hydrogen bonding for solubility.
Physical and Spectral Properties
Key Observations :
Herbicidal Activity
Pharmacological Potential
- Toxicity Concerns: 2,4-Dichlorophenoxy propionic acid is a suspected carcinogen , but quaternary ammonium groups may alter metabolic pathways, reducing toxicity.
Key Observations :
- The ionic nature of quaternary ammonium salts may reduce dermal/oral absorption compared to neutral phenoxy acids .
Biological Activity
The compound 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride , commonly referred to as 2,4-D dimethylammonium salt , is a quaternary ammonium herbicide derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention due to its biological activity, particularly in agricultural applications and its environmental implications. This article will delve into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C12H17Cl2NO
- Molecular Weight : 294.17 g/mol
- Boiling Point : 375ºC at 760 mmHg
- Flash Point : 180.6ºC
| Property | Value |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 294.17 g/mol |
| Boiling Point | 375ºC |
| Flash Point | 180.6ºC |
| Density | Not specified |
The primary mechanism of action for 2,4-D dimethylammonium salt involves its role as an auxin mimic, promoting uncontrolled growth in susceptible plant species. This leads to cell elongation and division, ultimately resulting in plant death. It primarily affects broadleaf weeds while having minimal impact on grasses.
Toxicological Studies
Research indicates that exposure to 2,4-D dimethylammonium salt can lead to various toxicological effects in non-target organisms. A study published in the Journal of Environmental Science highlighted that aquatic organisms exposed to this herbicide exhibited significant behavioral changes and reduced reproductive success .
Case Studies
- Aquatic Toxicity : A study conducted in Fuzhou, China, assessed the degradation of 2,4-D in natural agricultural soils and its subsequent effects on local aquatic ecosystems. The findings revealed that degradation followed first-order kinetics with a half-life of approximately 4.6 days . This rapid degradation suggests a lower risk of long-term accumulation in aquatic environments.
- Soil Microbial Activity : Research published in the International Journal of Environmental Research and Public Health examined the impact of 2,4-D on soil microbial communities. The study found that while certain microbial populations decreased following application, others adapted and thrived, indicating a complex interaction between the herbicide and soil biota .
Environmental Impact
The environmental implications of using 2,4-D dimethylammonium salt are significant due to its potential for runoff into water bodies and its effect on non-target species. Monitoring programs have been established to assess its concentration in surface waters post-application.
Comparative Analysis with Other Herbicides
To understand the relative effectiveness and safety of 2,4-D dimethylammonium salt compared to other herbicides, a comparative analysis is essential.
Table 2: Comparison of Herbicides
| Herbicide | Active Ingredient | Target Weeds | Toxicity Level | Environmental Persistence |
|---|---|---|---|---|
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Broadleaf weeds | Moderate | Moderate (4.6 days) |
| Glyphosate | Glyphosate | Annual grasses | Low | High (months) |
| Atrazine | Atrazine | Broadleaf & grass weeds | High | Moderate (weeks) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
